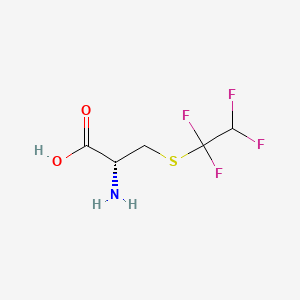
S-(1,1,2,2-Tetrafluoroethyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,1,2,2-Tetrafluoroethyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C5H7F4NO2S and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicity Studies
TFE-Cys has been investigated for its toxicity profile, particularly in relation to tetrafluoroethylene (TFE), a compound known for its hazardous effects. A study involving F344 rats and B6C3F1 mice examined the effects of TFE and TFE-Cys through inhalation and oral administration respectively. The results indicated that TFE exposure led to slight kidney damage in both species, while TFE-Cys caused severe microscopic changes in the kidneys of rats and moderate changes in mice. Notably, increased cell proliferation was observed in the kidneys and livers of both species after exposure to high doses of TFE-Cys .
Table 1: Summary of Toxicity Findings
| Exposure Type | Species | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Inhalation | Rats | 1200 ppm | Slight kidney changes |
| Inhalation | Mice | 1200 ppm | No significant liver damage |
| Oral | Rats | 50 | Severe kidney changes |
| Oral | Mice | 50 | Moderate kidney changes |
Metabolic Pathways
The metabolic activation of TFE-Cys has been studied extensively to understand its bioactivation processes. Research indicates that TFE-Cys undergoes conversion to reactive intermediates via β-elimination reactions catalyzed by cysteine S-conjugate β-lyases. These intermediates can covalently bind to nucleophiles, which may have implications for cellular toxicity and metabolic pathways . The use of rat renal cytosol in these studies has provided insights into the enzymatic activities involved in the metabolism of halogenated compounds.
Enzyme Interactions
TFE-Cys serves as an important substrate for various enzymes involved in amino acid metabolism. Specifically, it has been identified as an excellent substrate for human glutamine transaminase K and cysteine S-conjugate β-lyases . The interaction with these enzymes is crucial for understanding the compound's role in detoxification processes and its potential implications in pharmacology.
Table 2: Enzyme Substrate Specificity
| Enzyme Type | Substrate | Activity Level |
|---|---|---|
| Human Glutamine Transaminase K | S-(1,1,2,2-Tetrafluoroethyl)cysteine | Excellent |
| Cysteine S-conjugate β-lyase | This compound | Moderate |
Case Study 1: Toxicological Assessment
A comprehensive study assessed the toxicological effects of TFE-Cys through repeated exposure in animal models. The findings revealed significant renal toxicity associated with high doses of TFE-Cys, highlighting the need for careful consideration in occupational settings where exposure to tetrafluoroethylene occurs.
Case Study 2: Metabolic Activation
Another investigation focused on the metabolic activation pathways of TFE-Cys using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and fluorine nuclear magnetic resonance (19F-NMR). This study elucidated the formation of various reactive metabolites that could contribute to cellular toxicity .
Propriétés
Numéro CAS |
94840-66-1 |
|---|---|
Formule moléculaire |
C5H7F4NO2S |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1,1,2,2-tetrafluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H7F4NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
Clé InChI |
YDRYQBCOLJPFFX-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)SC(C(F)F)(F)F |
SMILES isomérique |
C([C@@H](C(=O)O)N)SC(C(F)F)(F)F |
SMILES canonique |
C(C(C(=O)O)N)SC(C(F)F)(F)F |
Synonymes |
S-(1,1,2,2-tetrafluoroethyl)cysteine S-TFEC TFE-Cys |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















